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molecular formula C8H8FNO2 B1603170 4-Amino-2-fluoro-3-methylbenzoic acid CAS No. 194804-84-7

4-Amino-2-fluoro-3-methylbenzoic acid

Cat. No. B1603170
M. Wt: 169.15 g/mol
InChI Key: ODKRCZFHARCFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025370

Procedure details

In 7 ml of ethanol was suspended 0.70 g of ethyl 4-amino-2-fluoro-3-methylbenzoate, followed by adding thereto 7 ml of lN sodium hydroxide, and the resulting mixture was stirred at 40° C. for 4 hours. To the reaction mixture was added 1.2 ml of 6N hydrochloric acid, followed by extraction with 50 ml of ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent, to obtain 0.59 g of 4-amino-2-fluoro-3-methylbenzoic acid as colorless crystals.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[C:4]([F:13])[C:3]=1[CH3:14].[OH-].[Na+].Cl>C(O)C>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:13])[C:3]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=C(C(=C(C(=O)OCC)C=C1)F)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 50 ml of ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)O)C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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